2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole
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Overview
Description
2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole is an organic compound with the molecular formula C9H12BrNS It is a derivative of benzothiazole, characterized by the presence of a bromine atom and two methyl groups on the tetrahydrobenzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the bromination of 6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The benzothiazole ring can be reduced to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include 2-azido-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole, 2-thiocyanato-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole, and 2-methoxy-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole.
Oxidation Reactions: Products include this compound sulfoxide and sulfone.
Reduction Reactions: Products include 2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazoline.
Scientific Research Applications
2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with various molecular targets and pathways. The bromine atom and the benzothiazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazole
- 6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole
- 2-Chloro-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole
Uniqueness
2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the methyl groups contribute to its stability and lipophilicity.
Properties
IUPAC Name |
2-bromo-6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNS/c1-9(2)4-3-6-7(5-9)12-8(10)11-6/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTILCWJUXYCIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)SC(=N2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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